molecular formula C11H12O B181995 cyclopropyl(4-methylphenyl)methanone CAS No. 7143-76-2

cyclopropyl(4-methylphenyl)methanone

Cat. No.: B181995
CAS No.: 7143-76-2
M. Wt: 160.21 g/mol
InChI Key: TUZLFHYUOUBZOK-UHFFFAOYSA-N
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Description

cyclopropyl(4-methylphenyl)methanone is an organic compound with the molecular formula C11H12O. It is a ketone featuring a cyclopropyl group attached to a p-tolyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Scientific Research Applications

cyclopropyl(4-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action for the reactions involving Cyclopropyl p-tolyl ketone involves a new C–C activation mechanism that unlocks new subsequent reactivity and a new approach to using cyclopropyl ketones in synthesis .

Safety and Hazards

Sigma-Aldrich provides Cyclopropyl p-tolyl ketone as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazards information may be found on the PubChem database .

Future Directions

There are several directions for future research involving Cyclopropyl p-tolyl ketone. For instance, a study discusses the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . Another study highlights the potential of activation of C–C bonds to revolutionize how molecules are made by altering the carbon skeleton and enabling new synthetic routes .

Preparation Methods

cyclopropyl(4-methylphenyl)methanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-4’-methylbutyrophenone with potassium hydroxide in methanol at temperatures between 8-10°C . This reaction typically yields the desired ketone in high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring efficient and cost-effective synthesis.

Chemical Reactions Analysis

cyclopropyl(4-methylphenyl)methanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl or p-tolyl groups can be substituted under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

cyclopropyl(4-methylphenyl)methanone can be compared with other similar compounds such as cyclopropyl phenyl ketone and cyclopropyl methyl ketone. These compounds share the cyclopropyl group but differ in the substituents attached to the ketone. The unique combination of the cyclopropyl and p-tolyl groups in cyclopropyl p-tolyl ketone imparts distinct reactivity and properties, making it valuable for specific applications .

Similar compounds include:

These compounds can be used in various synthetic and research applications, but cyclopropyl p-tolyl ketone’s unique structure offers specific advantages in certain contexts.

Properties

IUPAC Name

cyclopropyl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZLFHYUOUBZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221622
Record name Cyclopropyl p-tolyl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-76-2
Record name Cyclopropyl(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7143-76-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl p-tolyl ketone
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Record name 7143-76-2
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Record name Cyclopropyl p-tolyl ketone
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Record name Cyclopropyl p-tolyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What information can be obtained from dipole moment and molar Kerr constant measurements of cyclopropyl p-tolyl ketone?

A1: The research paper focuses on understanding the preferred conformation of cyclopropyl ketones in solution. [] Dipole moment measurements provide insight into the overall polarity of the molecule, which is influenced by the spatial arrangement of the cyclopropyl ring and the p-tolyl group. Molar Kerr constants relate to the anisotropy of a molecule's polarizability, offering information about how easily its electron distribution is distorted in an electric field. By analyzing both dipole moments and Kerr constants, researchers can deduce the most likely spatial arrangements, or conformations, adopted by cyclopropyl p-tolyl ketone in solution. []

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